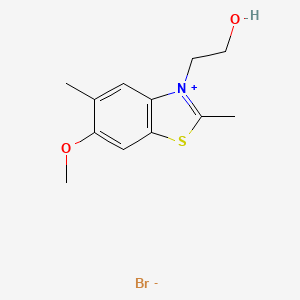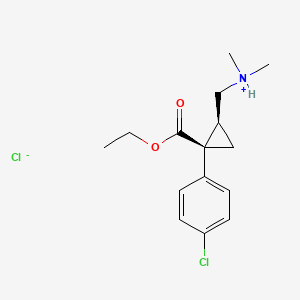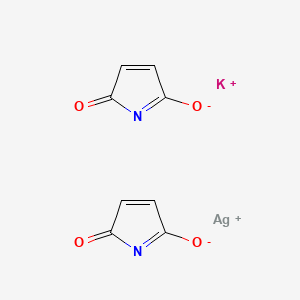
Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide is a synthetic organic compound belonging to the benzothiazolium family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with hydroxyethyl, methoxy, and dimethyl groups, along with a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide typically involves the reaction of 2-methylbenzothiazole with 2-bromoethanol and ethoxyethanol. The reaction is carried out by heating the mixture for a specified duration, usually around 2 hours. The resulting product is then filtered and air-dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, reaction time, and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzothiazole ring or other substituents.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the bromide ion can produce various benzothiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzothiazole derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxy groups can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Similar structure with a benzyl group instead of methoxy and dimethyl groups.
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide: Lacks the methoxy and additional methyl groups.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Contains an imidazole ring instead of a benzothiazole ring.
Uniqueness
3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide is unique due to its specific substitution pattern on the benzothiazole ring. The presence of both hydroxyethyl and methoxy groups, along with the dimethyl substitution, provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
63815-99-6 |
|---|---|
Molekularformel |
C12H16BrNO2S |
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OCVYRSMBENZCER-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)






